molecular formula C13H20N2S B11797001 2-(Ethylthio)-3-(1-methylpiperidin-2-yl)pyridine

2-(Ethylthio)-3-(1-methylpiperidin-2-yl)pyridine

Cat. No.: B11797001
M. Wt: 236.38 g/mol
InChI Key: DELBCWZUJPVJPY-UHFFFAOYSA-N
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Description

2-(Ethylthio)-3-(1-methylpiperidin-2-yl)pyridine is a chemical compound with a unique structure that includes a pyridine ring substituted with an ethylthio group and a 1-methylpiperidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-3-(1-methylpiperidin-2-yl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced through nucleophilic substitution reactions using ethylthiol and a suitable leaving group on the pyridine ring.

    Attachment of the 1-Methylpiperidin-2-yl Group: This step involves the formation of a carbon-nitrogen bond between the pyridine ring and the 1-methylpiperidin-2-yl group, which can be achieved through various coupling reactions, such as the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-3-(1-methylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(Ethylthio)-3-(1-methylpiperidin-2-yl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-3-(1-methylpiperidin-2-yl)pyridine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-3-(1-methylpiperidin-2-yl)pyridine
  • 2-(Ethylthio)-3-(1-ethylpiperidin-2-yl)pyridine
  • 2-(Ethylthio)-3-(1-methylpiperidin-3-yl)pyridine

Uniqueness

2-(Ethylthio)-3-(1-methylpiperidin-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H20N2S

Molecular Weight

236.38 g/mol

IUPAC Name

2-ethylsulfanyl-3-(1-methylpiperidin-2-yl)pyridine

InChI

InChI=1S/C13H20N2S/c1-3-16-13-11(7-6-9-14-13)12-8-4-5-10-15(12)2/h6-7,9,12H,3-5,8,10H2,1-2H3

InChI Key

DELBCWZUJPVJPY-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC=N1)C2CCCCN2C

Origin of Product

United States

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